molecular formula C26H26N4O3 B11399170 N-[2-(1-methyl-5-{[(4-methylphenoxy)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]benzamide

N-[2-(1-methyl-5-{[(4-methylphenoxy)acetyl]amino}-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11399170
M. Wt: 442.5 g/mol
InChI Key: CTRRFTCFHSCFDS-UHFFFAOYSA-N
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Description

N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a phenoxy group, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenoxy group is introduced via nucleophilic substitution reactions, while the acetamido linkage is formed through amide bond formation reactions using reagents such as acyl chlorides or anhydrides .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and phenoxyacetamides, such as:

  • N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
  • N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE
  • N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE

Uniqueness

What sets N-(2-{1-METHYL-5-[2-(4-METHYLPHENOXY)ACETAMIDO]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

N-[2-[1-methyl-5-[[2-(4-methylphenoxy)acetyl]amino]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C26H26N4O3/c1-18-8-11-21(12-9-18)33-17-25(31)28-20-10-13-23-22(16-20)29-24(30(23)2)14-15-27-26(32)19-6-4-3-5-7-19/h3-13,16H,14-15,17H2,1-2H3,(H,27,32)(H,28,31)

InChI Key

CTRRFTCFHSCFDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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